molecular formula C10H10BrN3O B1378524 3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one CAS No. 1429309-42-1

3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one

Cat. No. B1378524
CAS RN: 1429309-42-1
M. Wt: 268.11 g/mol
InChI Key: LEVNVYGDBJKAHQ-UHFFFAOYSA-N
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Description

“3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one” is a heterocyclic compound with the molecular formula C10H10BrN3O . It has a molecular weight of 268.11 g/mol . The IUPAC name for this compound is 3-bromo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one .


Molecular Structure Analysis

The compound has a complex structure that includes a bromine atom, a pyrazole ring, and a quinazoline ring . The canonical SMILES representation of the molecule is C1CCC2=C(C1)C(=O)N3C(=N2)C(=CN3)Br .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 44.7 Ų . It has a computed XLogP3-AA value of 1.8 , indicating its lipophilicity. The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are both 267.00072 g/mol .

Scientific Research Applications

Antiproliferative and Antimicrobial Activities

  • Synthesis and Biological Evaluation of 2-Pyridylquinazoline Derivatives : These derivatives, including those related to 3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one, have been explored for potential antitumor and antimicrobial properties. Some showed selective antibacterial activity against Gram-positive bacteria like S. aureus (Eweas, Abdallah, & Elbadawy, 2021).

  • Antiproliferative Agents and Pim-1 Kinase Inhibitors : Compounds, including pyrazolo[5,1-b]quinazoline derivatives, were synthesized and evaluated for their antiproliferative activity against various cancer cell lines and as Pim-1 kinase inhibitors. Some exhibited significant activities (Mohareb, Abdo, & Wardakhan, 2017).

  • Anti-Proliferative Evaluations of Heterocyclic Derivatives : Novel derivatives of 5,6,8,9-tetrahydropyrazolo[5,1-b]quinazolin-7(3H)-one were synthesized and evaluated for antiproliferative activities against various cancer cell lines, showing significant results (Mahmoud, Alsharif, & Mohareb, 2020).

Microwave Synthesis and Characterization

  • Microwave Synthesis of Pyrazolyl-Oxopropyl-Quinazolin-4(3H)-one Derivatives : These derivatives were synthesized using microwave irradiation and evaluated for antimicrobial activity, demonstrating their potential in biological applications (Raval, Desai, & Desai, 2012).

Chemoselective Synthesis Protocols

  • Tuning Chemo- and Regioselectivities in Multicomponent Condensations : Various synthetic protocols were explored for the synthesis of pyrazoloquinolinones and pyrazoloquinazolinones, including derivatives of 3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one, highlighting their chemical versatility (Chebanov et al., 2008).

Anti-Inflammatory and Analgesic Properties

  • Anti-Inflammatory and Analgesic Screening of Quinazolin-4-One Derivatives : Novel series of derivatives were synthesized and evaluated for analgesic and anti-inflammatory activities, demonstrating potential medicinal applications (Eweas, El-Nezhawy, Baiuomy, & Awad, 2012).

Antibacterial Activity and Structural Analysis

  • Synthesis and Antibacterial Activity of Quinazolin-4-Ones : A series of derivatives with different substituents were synthesized and screened for antibacterial activity, showing good to moderate effects (Akl, El-Sayed, & Saied, 2017).

  • Cytotoxicity and Molecular Docking Studies : The synthesized derivatives were evaluated for cytotoxicity against human breast adenocarcinoma and cervical cancer cells, with some showing significant cytotoxicity (Mphahlele, Gildenhuys, & Parbhoo, 2017).

  • Copper(I)-Catalyzed Synthesis of Thienopyrazoloquinazolinone Derivatives : Fused tetracyclic thieno[3′,2′:3,4]pyrazolo[5,1-b]quinazolin-6(4H)-one derivatives were synthesized, demonstrating the compound's versatility in organic synthesis (Zhang, Chen, Zhang, & Wang, 2016).

  • Synthesis and Evaluation of Antimicrobial Activity : Novel substituted quinazoline derivatives were synthesized and evaluated for their antimicrobial activities, showing potent effects against various bacterial and fungal strains (Chaitanya, Ravi, Damodhar, & ANISETTI, 2018).

properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c11-7-5-12-14-9(7)13-8-4-2-1-3-6(8)10(14)15/h5,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVNVYGDBJKAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)C(=CN3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one

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